molecular formula C22H18FN3O3 B2942323 1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902965-87-1

1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2942323
CAS No.: 902965-87-1
M. Wt: 391.402
InChI Key: XRGJYZFHHUYXJE-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine-2,4-dione core substituted with a 2-fluorophenylmethyl group at position 1 and a 4-methoxyphenylmethyl group at position 2. Pyrido[2,3-d]pyrimidine-2,4-diones are known for their biological relevance, particularly as kinase inhibitors (e.g., eEF-2K) and antiparasitic agents .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3/c1-29-17-10-8-15(9-11-17)13-26-21(27)18-6-4-12-24-20(18)25(22(26)28)14-16-5-2-3-7-19(16)23/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGJYZFHHUYXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl and methoxyphenyl groups: These groups can be introduced via nucleophilic substitution reactions using suitable halogenated precursors.

    Final modifications: The final product can be obtained through purification techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to facilitate large-scale synthesis.

Chemical Reactions Analysis

1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of new products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Industry: It may be used as an intermediate in the synthesis of other complex molecules or as a component in the development of new materials.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair processes, resulting in antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents Biological Activity (pIC50/IC50) Key Findings Reference
Target Compound Pyrido[2,3-d]pyrimidine-2,4-dione 1: 2-Fluorophenylmethyl
3: 4-Methoxyphenylmethyl
Not reported Hypothesized enhanced kinase inhibition due to fluorine’s electronegativity and methoxy’s solubility contribution.
3-[(2-Chlorophenyl)methyl]-1-[(4-Fluorophenyl)methyl]-pyrido[2,3-d]pyrimidine-2,4-dione (CAS 931943-09-8) Pyrido[2,3-d]pyrimidine-2,4-dione 1: 4-Fluorophenylmethyl
3: 2-Chlorophenylmethyl
Not reported Chlorine substituent may increase steric hindrance, reducing binding affinity compared to methoxy. Fluorine at para position may enhance metabolic stability.
3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione Pyrido[3,2-d]pyrimidine-2,4-dione 3: 4-Methoxyphenylmethyl Not reported Positional isomerism (pyrido[3,2-d] vs. [2,3-d]) alters electronic distribution, potentially reducing target engagement.
PR-2 (1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione) Pyrido[2,3-d]pyrimidine-2,4-dione None 6.5–8.5 μM (pIC50) Unsubstituted core shows moderate TRPA1 inhibition. Substitutions (e.g., fluorine, methoxy) improve activity.
PR-3 (Thieno[2,3-d]pyrimidine-2,4-dione) Thieno[2,3-d]pyrimidine-2,4-dione Variable Higher than PR-2 Thiophene substitution increases mean activity, suggesting bioisosteric benefits.
3-(3-Fluorophenyl)-1-[(3-Methylphenyl)methyl]-thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 1: 3-Methylphenylmethyl
3: 3-Fluorophenyl
Not reported Fluorine and methyl groups enhance lipophilicity but may reduce solubility. Thieno core offers distinct π-π stacking vs. pyrido.

Key Research Findings

Core Heterocycle Impact: Pyrido[2,3-d]pyrimidine-2,4-diones (PR-2) exhibit moderate TRPA1 inhibition (pIC50 6.5–8.5 μM), while thieno[2,3-d]pyrimidine analogs (PR-3) show higher activity, likely due to thiophene’s enhanced electronic properties . Replacement of pyridine with furan (PR-4) or thiazole (PR-5) further modulates activity, with PR-5 achieving pIC50 >8.5 μM .

Substituent Effects :

  • Halogens : Fluorine at the ortho position (target compound) may improve target binding via electronegativity, whereas para-fluorine (CAS 931943-09-8) enhances metabolic stability .
  • Methoxy Group : The 4-methoxy substituent in the target compound likely improves solubility and reduces cytochrome P450-mediated metabolism compared to halogens .

Synthetic Accessibility: The target compound’s synthesis likely follows established routes for pyrido[2,3-d]pyrimidines, involving alkylation of the pyrimidine core with substituted benzyl halides . Derivatives with piperidinyl or morpholinomethyl groups (e.g., 7a in ) require additional steps for amine functionalization, impacting scalability .

Biological Activity

The compound 1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17FN4O2C_{19}H_{17}FN_4O_2. The structure features two aromatic groups and a pyrido[2,3-d]pyrimidine core, which is crucial for its biological activity.

Research indicates that compounds in the pyrido[2,3-d]pyrimidine class often exhibit significant inhibitory effects on various protein kinases. For instance, studies have shown that derivatives of this structure can inhibit the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy.

Inhibition of EGFR

A study highlighted that certain pyrido[2,3-d]pyrimidines demonstrated potent inhibitory activity against EGFR L858R/T790M mutations with an IC50 value as low as 13 nM. This indicates a strong potential for these compounds in targeting resistant forms of cancer cells associated with these mutations .

Biological Activity Overview

The biological activities of 1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can be summarized as follows:

Activity TypeDescription
Antitumor Activity Effective against various cancer cell lines including A549 and H1975.
Kinase Inhibition Inhibits EGFR with high selectivity for mutant forms over wild-type.
Antibacterial Exhibits moderate antibacterial properties against specific strains.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its analogs:

  • Antitumor Efficacy : In vitro assays demonstrated that the compound showed significant cytotoxicity against lung cancer cell lines. The results indicated that modifications to the side chains enhanced the antitumor activity compared to earlier derivatives .
  • Structure-Activity Relationship (SAR) : Research into SAR revealed that the introduction of specific substituents on the pyrimidine ring could enhance binding affinity to target kinases. For example, compounds with methoxy substitutions exhibited improved potency against EGFR mutants compared to those without such modifications .
  • Comparative Studies : A comparative analysis with other known EGFR inhibitors showed that this compound's selectivity profile was superior to many existing therapies. This was particularly noted in studies where it was tested alongside standard treatments like olmutinib and AZD9291 .

Q & A

Q. What synthetic methodologies are recommended for constructing the pyrido[2,3-d]pyrimidine-2,4-dione scaffold?

The synthesis typically involves palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates . Key steps include:

  • Multi-step functionalization : Substitutions at the 1- and 3-positions (e.g., fluorophenyl and methoxyphenyl groups) require sequential alkylation or benzylation reactions under controlled conditions .
  • Characterization : NMR (¹H/¹³C) and HRMS are critical for verifying regiochemistry and purity. For example, split signals in ¹H-NMR (e.g., δ 7.86–7.42 ppm for aromatic protons) confirm substituent orientations .

Q. How can researchers assess the compound’s in vitro bioactivity?

  • Binding assays : Use radiolabeled ligand displacement studies (e.g., for LHRH/GnRH receptors) with IC₅₀ calculations. Evidence from thieno[2,3-d]pyrimidine analogs shows IC₅₀ values as low as 0.06 nM .
  • Functional antagonism : Measure suppression of downstream hormone release (e.g., luteinizing hormone in primate models) via ELISA or LC-MS .

Advanced Research Questions

Q. What structural modifications enhance target selectivity and reduce off-target effects (e.g., CYP inhibition)?

  • Substituent optimization :
    • 5-position : Introducing dimethylaminomethyl groups reduces CYP3A4 inhibition while maintaining potency (e.g., TAK-385 in ).
    • 3-position : Pyridazine or methoxyphenyl groups improve receptor binding via π-π stacking and hydrogen bonding .
  • Computational modeling : Docking studies (e.g., using Schrödinger Suite) predict interactions with residues in the LHRH receptor’s hydrophobic pocket .

Q. How can in vivo pharmacokinetic challenges (e.g., oral bioavailability) be addressed?

  • Intramolecular hydrogen bonding : Methoxyurea side chains shield polar groups, enhancing membrane permeability (e.g., TAK-013 in ).
  • Formulation strategies : Lipid-based nanoemulsions or cyclodextrin inclusion complexes improve solubility and absorption .

Q. What analytical methods resolve contradictions in biological activity across structural analogs?

  • SAR meta-analysis : Compare bioisosteric replacements (e.g., pyrido[2,3-d]pyrimidine vs. thieno[2,3-d]pyrimidine cores). For instance, pyrido derivatives exhibit higher mean pIC₅₀ values (8.5 μM) than thieno analogs due to improved π-system conjugation .
  • Crystallography : Single-crystal X-ray structures (e.g., CCDC entries) reveal conformational preferences affecting receptor binding .

Q. How can computational drug repurposing identify novel therapeutic applications?

  • Scaffold similarity screening : Match the compound’s Bemis-Murcko skeleton (PR-2: 1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione) against databases like ChEMBL. This scaffold is associated with TRPA1 calcium channel inhibition, suggesting potential in neuroinflammatory disorders .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction StepsYield (%)Characterization (NMR/MS)Reference
Alkylated precursorPd-catalyzed coupling, benzylation54δ 7.86–7.42 (aromatic), HRMS: 481.1909 [M+H⁺]
Methoxyurea derivativeSNAr reaction, urea formation68δ 5.42 (NCH₂), ESI-MS: 250.1 [M+H-H₂O]

Q. Table 2. Comparative Bioactivity of Structural Analogs

CompoundCore StructureIC₅₀ (nM)CYP3A4 Inhibition (%)
Parent compoundPyrido[2,3-d]pyrimidine0.115
Thieno analogThieno[2,3-d]pyrimidine0.0645

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